Ethyl 2-acetylheptanoate

説明

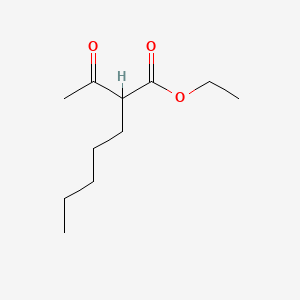

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-acetylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZBCUFFUBWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865144 | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24317-94-0 | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylheptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOIC ACID, 2-ACETYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S67X93ZTKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactions at the Ketone Carbonyl:the Ketone Functional Group Can Be Converted into Various Other Groups. for Example:

Reduction: The ketone can be reduced to a secondary hydroxyl group, yielding an alcohol. This is often achieved with high enantioselectivity using specific enzymes (ketoreductases). nih.govrsc.org

Imination: Reaction with amines or related compounds can form imines or oximes. For instance, α-methoxyimino-β-keto esters are a class of derivatives studied for their reactivity in asymmetric transfer hydrogenation. acs.org

Computational and Theoretical Chemistry Studies of Ethyl 2 Acetylheptanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, geometry, and spectroscopic properties of molecules like Ethyl 2-acetylheptanoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional shape (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

By using functionals such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of the molecule. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. The results of such calculations provide a foundational understanding of the molecule's steric and electronic properties. For instance, DFT can elucidate the spatial arrangement of the heptanoate (B1214049) chain relative to the acetyl and ethyl ester groups, which is crucial for understanding its reactivity.

Table 1: Representative Geometric Parameters of this compound (Keto Tautomer) Calculated via DFT (Note: This table presents typical, illustrative data based on DFT calculations for similar β-keto esters, as specific published data for this compound is not available.)

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (Ester) | 1.21 Å |

| C=O (Ketone) | 1.22 Å | |

| C-O (Ester) | 1.34 Å | |

| Cα-C (Ester) | 1.51 Å | |

| Cα-C (Ketone) | 1.52 Å | |

| Bond Angle | O=C-O (Ester) | 124.5° |

| Cα-C=O (Ketone) | 119.8° | |

| C-O-C (Ether link) | 117.0° |

This interactive table provides representative geometric parameters. Specific values can vary based on the computational model.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structure.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net Theoretical frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied for better agreement. scielo.org.mx For this compound, calculations would focus on identifying the characteristic stretching frequencies of the two carbonyl groups (ester and ketone), which are expected to be distinct.

Table 2: Predicted vs. Experimental IR Frequencies for Key Functional Groups (Note: Predicted values are illustrative. Experimental values are typical for β-keto esters.)

| Vibrational Mode | Experimental Range (cm⁻¹) | Predicted (Calculated) Value (cm⁻¹) |

| C=O Stretch (Ester) | ~1740 | 1765 |

| C=O Stretch (Ketone) | ~1710 | 1735 |

| C-O Stretch (Ester) | 1150-1250 | 1200 |

This interactive table compares typical experimental IR frequencies with predicted values from DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful capability. The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a common approach. Predictions are based on the calculated magnetic shielding around each nucleus. libretexts.org The chemical environment, influenced by nearby functional groups, determines the shift. For example, protons alpha to the carbonyl groups are expected to be deshielded and appear at a higher chemical shift (downfield). libretexts.org

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (Note: These are representative values based on established principles of NMR spectroscopy.)

| Proton Group | Environment | Predicted Chemical Shift (δ, ppm) |

| -OCH₂CH₃ (ethyl ester) | Methylene (B1212753) adjacent to ester oxygen | ~4.2 |

| -COCH₃ (acetyl) | Methyl of ketone | ~2.2 |

| -CH- (alpha carbon) | Proton between two carbonyls | ~3.5 |

| -CH₂- (heptanoate chain) | Methylene groups of alkyl chain | 1.3 - 1.6 |

| -CH₃ (heptanoate chain) | Terminal methyl | ~0.9 |

| -OCH₂CH₃ (ethyl ester) | Terminal methyl | ~1.3 |

This interactive table shows predicted proton NMR chemical shifts for different parts of the molecule.

DFT is crucial for studying reaction mechanisms by modeling the transition states—the highest energy point along a reaction coordinate. By calculating the energies of the reactants, transition state, and products, one can determine the activation energy (Ea), which governs the reaction rate. ukm.my

Table 4: Hypothetical Energy Profile for Neutral Hydrolysis of this compound (Note: Values are illustrative, based on studies of similar esters like ethyl acetate.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0 (Reference) |

| Transition State | Tetrahedral intermediate complex | +35 |

| Products | 2-acetylheptanoic acid + Ethanol (B145695) | -5 |

This interactive table outlines a hypothetical energy profile for the hydrolysis reaction.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic details of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time.

This compound is a flexible molecule with multiple rotatable single bonds, leading to a vast number of possible three-dimensional shapes, or conformers. MD simulations can explore this conformational landscape to identify the most stable and populated conformers at a given temperature. researchgate.net

Furthermore, as a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol tautomers. The keto form contains two C=O groups, while the enol form contains a C=C double bond and an -OH group. MD simulations can be used to study the equilibrium between these forms, providing insight into their relative stabilities and the energy barrier for interconversion. thermofisher.com The ratio of keto to enol tautomers can significantly influence the compound's chemical reactivity and physical properties.

Table 5: Calculated Relative Stabilities of Tautomers (Note: This is an illustrative table. In many simple β-keto esters, the keto form is significantly more stable.)

| Tautomer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Keto Form | Contains two C=O groups | 0 (Most Stable) | >90% |

| Enol Form (Z-isomer) | Intramolecular H-bond | +1.5 | <10% |

This interactive table compares the calculated stability of the primary keto and enol forms.

MD simulations are well-suited for investigating how this compound behaves under conditions of thermal or environmental stress. By simulating the molecule at elevated temperatures, researchers can observe potential degradation pathways in silico. These simulations can identify the initial steps of decomposition, such as bond cleavage or intramolecular rearrangements.

Potential degradation pathways that could be studied include:

Hydrolysis: Cleavage of the ester bond by water, accelerated at higher temperatures. nih.gov

Decarboxylation: Loss of the ester group as CO₂, which can occur under significant thermal stress.

Pyrolysis: Complex fragmentation of the molecule at very high temperatures. researchgate.net

These computational studies help predict the stability of the compound and identify potential breakdown products under various conditions, which is valuable for storage, handling, and application.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the interactions of atoms and molecules, researchers can map out the energetic landscapes of reaction pathways, identify transient intermediates, and characterize the structures of transition states. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental methods alone.

Energy Profiles and Reaction Coordinate Analysis

The study of a reaction's energy profile along its reaction coordinate is fundamental to understanding its mechanism. pearson.com A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. pearson.com By calculating the potential energy of the system at various points along this coordinate, a one-dimensional energy surface, or reaction coordinate diagram, can be constructed. pearson.com

The energy profile reveals crucial information about the reaction kinetics. The highest point on the profile corresponds to the transition state, the most unstable species along the reaction path. pearson.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Reactions may also involve one or more intermediates, which correspond to local energy minima on the reaction coordinate diagram. pearson.com

Table 1: Hypothetical Calculated Energy Parameters for the Acid-Catalyzed Hydrolysis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + H₃O⁺ | 0.0 | This compound and hydronium ion |

| 2 | Transition State 1 (TS1) | +15.2 | Protonation of the keto carbonyl |

| 3 | Intermediate 1 | +5.8 | Protonated keto-enol tautomer |

| 4 | Transition State 2 (TS2) | +22.5 | Nucleophilic attack by water on the ester carbonyl |

| 5 | Intermediate 2 | -2.1 | Tetrahedral intermediate |

| 6 | Transition State 3 (TS3) | +18.9 | Proton transfer |

| 7 | Intermediate 3 | -10.5 | Protonated carboxylic acid and ethanol |

| 8 | Transition State 4 (TS4) | +12.3 | C-O bond cleavage |

| 9 | Products + H₃O⁺ | -15.7 | 2-Acetylheptanoic acid, ethanol, and hydronium ion |

Note: This table is a hypothetical representation based on established mechanisms for ester hydrolysis and is intended for illustrative purposes.

Solvent Effects on Reaction Energetics and Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can explicitly account for these solvent effects, providing a deeper understanding of the reaction dynamics. Solvents can influence the stability of reactants, products, and, most importantly, transition states. nih.gov

Polar solvents, for example, tend to stabilize charged or highly polar species. If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent will slow the reaction down.

Computational approaches to modeling solvent effects typically fall into two categories: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism. sciencemadness.org

For a reaction like the SN2 alkylation of the enolate of this compound, the choice of solvent is critical. aklectures.com A polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is generally preferred as it can solvate the cation of the enolate salt without strongly hydrogen-bonding to the nucleophilic enolate anion, thus enhancing its reactivity. Computational studies can quantify these effects by calculating the energy profiles in different solvents. scielo.br

Table 2: Hypothetical Influence of Solvent on the Activation Energy of this compound Enolate Alkylation

| Solvent | Dielectric Constant (ε) | Activation Energy (Ea) (kcal/mol) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 25.4 | 1 |

| Toluene (B28343) | 2.38 | 23.1 | 25 |

| Tetrahydrofuran (THF) | 7.52 | 20.5 | 1,500 |

| Acetonitrile | 36.6 | 18.2 | 45,000 |

| Dimethyl Sulfoxide (DMSO) | 46.8 | 17.5 | 120,000 |

Note: This table presents hypothetical data to illustrate the typical trend of solvent effects on the alkylation of enolates.

Stereochemical Outcome Predictions and Validation

Many chemical reactions can produce multiple stereoisomers. Computational chemistry has become an invaluable tool for predicting and understanding the stereochemical outcome of such reactions. For this compound, which has a chiral center at the C2 position, reactions can be either stereoselective or stereospecific.

A key example is the asymmetric reduction of the keto group to a hydroxyl group, which creates a new stereocenter. Computational methods can be used to model the interaction of the substrate with a chiral catalyst or enzyme. By calculating the energies of the different diastereomeric transition states leading to the various stereoisomeric products, one can predict the major product of the reaction. The transition state with the lower energy will correspond to the faster-forming product.

Quantitative Structure-Activity Relationship (QSAR) models, specifically Hologram QSAR (HQSAR), can also be employed to predict stereoselectivity. mdpi.com These models correlate the structural features of a series of related compounds with their observed biological activity or, in this case, the enantiomeric excess of a reaction. mdpi.com For the bioreduction of β-keto esters, HQSAR models can be developed for compounds that yield predominantly (R)- or (S)-β-hydroxy esters, showing high predictive capacity. mdpi.com

Table 3: Example of Predicted vs. Experimental Enantiomeric Excess (ee) for the Asymmetric Reduction of a Series of β-Keto Esters

| Compound (R-group) | Predicted ee (%) (S-isomer) | Experimental ee (%) (S-isomer) |

| Methyl | 92 | 94 |

| Ethyl | 88 | 90 |

| Propyl | 85 | 86 |

| Butyl | 82 | 83 |

| Pentyl (as in this compound) | 79 | 81 |

| Phenyl | 95 | 97 |

Note: This table is illustrative, based on general findings for asymmetric reductions of β-keto esters, to demonstrate the predictive power of computational models.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models are instrumental in establishing structure-reactivity relationships (SRRs), which seek to correlate the chemical structure of a molecule with its reactivity. For this compound and its derivatives, computational methods like DFT can provide a range of theoretical descriptors that quantify aspects of their electronic structure. These descriptors can then be used to predict how changes in structure will affect reactivity. researchgate.net

Key theoretical descriptors derived from conceptual DFT include:

Electronic Chemical Potential (μ): Related to the electronegativity of the molecule, it indicates the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. researchgate.net

Global Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

Fukui Functions (f(r)): Indicate the most likely sites for nucleophilic or electrophilic attack within a molecule. For β-keto esters, this can predict whether a nucleophile will attack the keto carbonyl or the ester carbonyl. researchgate.net

By calculating these descriptors for a series of related compounds, quantitative structure-reactivity relationships (QSRRs) can be developed. For example, by systematically modifying the alkyl chain or the acetyl group of this compound, one can computationally assess how these changes influence the molecule's electrophilicity or the accessibility of its reactive sites. researchgate.net These theoretical insights can guide the synthesis of new compounds with desired reactivity profiles.

Table 4: Hypothetical Theoretical Reactivity Descriptors for this compound and its Analogs

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Predicted Site of Nucleophilic Attack |

| Ethyl 2-acetylpentanoate | -4.12 | 7.55 | 1.12 | Keto Carbonyl |

| Ethyl 2-acetylhexanoate | -4.15 | 7.50 | 1.15 | Keto Carbonyl |

| This compound | -4.18 | 7.45 | 1.17 | Keto Carbonyl |

| Ethyl 2-acetyloctanoate | -4.20 | 7.42 | 1.19 | Keto Carbonyl |

| Ethyl 2-propionylheptanoate | -4.25 | 7.38 | 1.22 | Keto Carbonyl |

| Ethyl 2-acetyl-4-phenylheptanoate | -4.55 | 7.10 | 1.46 | Keto Carbonyl |

Note: This table is a hypothetical representation designed to illustrate how theoretical descriptors change with molecular structure.

Applications of Ethyl 2 Acetylheptanoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The reactivity of the dicarbonyl moiety in Ethyl 2-acetylheptanoate makes it an exceptionally useful precursor for the construction of more intricate molecular architectures. The presence of both an ester and a ketone group, separated by a methylene (B1212753) unit, provides multiple sites for chemical modification, including alkylation, condensation, and cyclization reactions.

Precursor in Pharmaceutical Synthesis

This compound and its β-keto ester analogues are foundational starting materials in the synthesis of a wide array of heterocyclic compounds, many of which form the core of medicinally important molecules. smolecule.comnih.gov The ability to participate in condensation reactions with binucleophilic reagents is a cornerstone of its utility.

One prominent example is the synthesis of pyrimidine (B1678525) derivatives. chemicalbook.comwikipedia.org Pyrimidines are a class of heterocyclic aromatic compounds that are central to numerous biologically active molecules, including antiviral and anticancer agents. chemicalbook.comnih.gov The reaction of a β-keto ester like this compound with an amidine, urea, or thiourea (B124793) provides a direct route to substituted pyrimidones and thiouracils. chemicalbook.comwikipedia.org For instance, the condensation with thiourea would yield a 2-thiouracil (B1096) derivative, a scaffold found in various therapeutic agents.

Another significant application is in the synthesis of pyridones and dihydropyridines. thieme-connect.comwikipedia.orgorganic-chemistry.org The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, utilizes two equivalents of a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to construct the dihydropyridine (B1217469) ring system. wikipedia.orgorganic-chemistry.org This scaffold is famously found in calcium channel blockers like nifedipine (B1678770) and amlodipine. wikipedia.org By employing this compound in this reaction, chemists can introduce a pentyl group at one of the ring positions, allowing for the synthesis of novel analogues with potentially modulated pharmacological properties.

Table 1: Examples of Heterocyclic Scaffolds from β-Keto Esters

| Heterocyclic System | General Reactants with β-Keto Ester | Potential Application |

| Pyrimidones/Thiouracils | Urea / Thiourea | Antiviral, Anticancer Agents chemicalbook.comnih.gov |

| Dihydropyridines | Aldehyde, Ammonia | Calcium Channel Blockers wikipedia.org |

| Pyridones | Alkynyl Imines, Malonates | Biologically Active Compounds thieme-connect.comresearchgate.net |

| Pyrazoles | Hydrazines | Agrochemicals, Pharmaceuticals |

Intermediate in Specialty Chemical Production

The versatility of this compound extends to the production of specialty chemicals, including those used in the agrochemical industry. smolecule.com Many fungicides and herbicides contain heterocyclic cores that can be efficiently synthesized from β-keto ester precursors. For example, derivatives of pyrimidine are not only used as pharmaceuticals but also as active ingredients in fungicides. nih.gov

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto esters and diazonium salts. wikipedia.orgchemeurope.com These hydrazone products are valuable intermediates. For instance, they can be cyclized to form pyrazole (B372694) derivatives, a class of compounds known for their herbicidal and fungicidal activities. wikipedia.org The reaction involves the coupling of the diazonium salt at the α-position of the β-keto ester, followed by cleavage of the acetyl group. This reaction highlights the tunable reactivity of this compound, allowing for the selective formation of C-N bonds.

Furthermore, the ester and ketone functionalities can be independently or concertedly modified to produce a range of open-chain specialty chemicals. Decarboxylation of the corresponding β-keto acid can lead to the formation of heptan-2-one derivatives, which may find use as solvents or chemical intermediates. smolecule.com

Stereoselective Synthesis Utilizing this compound

The creation of specific stereoisomers is a critical challenge in modern organic synthesis, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. While direct examples involving this compound are not extensively documented, the well-established chemistry of β-keto esters provides a clear blueprint for its potential use in stereoselective transformations.

Asymmetric Transformations and Chiral Auxiliary Applications

One of the most powerful methods for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a subsequent reaction to form one stereoisomer preferentially. In the context of this compound, a chiral auxiliary could be incorporated to guide the alkylation of the α-carbon.

For example, the β-keto ester can be converted into a chiral enamine or enolate using a chiral amine or a chiral ligand-metal complex. The subsequent alkylation would then proceed with a facial bias, leading to the formation of a new stereocenter with a high degree of enantiomeric excess. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation reactions of carbonyl compounds. williams.edu A similar strategy could be envisioned where this compound is first derivatized with a chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

Enzymatic resolutions offer another avenue for asymmetric transformations. Lipases have been shown to catalyze the chemoselective and enantioselective transesterification of β-keto esters. google.com This could be applied to resolve a racemic mixture of a modified this compound derivative or to perform a kinetic resolution during its synthesis, yielding an optically active product.

Control of Multiple Stereocenters in Complex Molecular Architectures

The ability to control the formation of multiple stereocenters is crucial in the synthesis of complex natural products and pharmaceuticals. The reactivity of this compound at both the α-carbon and the ketone functionality allows for sequential reactions that can establish multiple stereocenters.

For instance, an initial asymmetric alkylation at the α-position could be followed by a stereoselective reduction of the ketone. The stereochemical outcome of the reduction can often be influenced by the existing stereocenter at the α-position, a phenomenon known as substrate-controlled diastereoselectivity. Alternatively, the use of a chiral reducing agent could direct the formation of the new hydroxyl stereocenter.

Furthermore, reactions like the asymmetric Michael addition of this compound to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst or metal complex, could simultaneously create two new stereocenters with high levels of diastereoselectivity and enantioselectivity. These strategies, well-established for other β-keto esters, demonstrate the potential of this compound as a scaffold for the controlled construction of complex chiral molecules.

Mechanistic Insights into its Catalytic Roles or Transformations

Understanding the reaction mechanisms involving this compound is key to optimizing existing synthetic routes and developing new transformations. The reactivity of this β-keto ester is dominated by the chemistry of its enol and enolate forms.

A prime example is the Hantzsch pyridine synthesis. wikipedia.org The mechanism proceeds through several key steps where the β-keto ester plays a central role. organic-chemistry.orgscribd.com Initially, one molecule of the β-keto ester undergoes a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated carbonyl compound. Concurrently, a second molecule of the β-keto ester reacts with ammonia to form an enamine. The crucial step is the Michael addition of the enamine to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to afford the dihydropyridine ring. The entire sequence is a cascade of well-understood transformations where this compound acts as both a nucleophile (in its enamine form) and an electrophile precursor.

Table 2: Mechanistic Steps in the Hantzsch Pyridine Synthesis with this compound

| Step | Description | Role of this compound |

| 1 | Knoevenagel Condensation | Reacts with an aldehyde to form an α,β-unsaturated intermediate. |

| 2 | Enamine Formation | Reacts with ammonia to form a nucleophilic enamine. |

| 3 | Michael Addition | The enamine attacks the α,β-unsaturated intermediate. |

| 4 | Cyclization & Dehydration | The intermediate cyclizes and eliminates water to form the dihydropyridine. |

Another mechanistically interesting transformation is the Japp-Klingemann reaction. wikipedia.orgchemeurope.com This reaction begins with the deprotonation of the β-keto ester at the α-carbon to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic diazonium salt to form an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis of the ester and subsequent decarboxylation, or direct cleavage of the acetyl group, to yield a hydrazone. wikipedia.org This mechanism showcases the ability of the ester and keto groups to activate the α-position for C-C and C-N bond formation and to act as leaving groups under specific conditions.

The catalytic decarboxylation of β-keto esters is another fundamental transformation. smolecule.com While often achieved under harsh thermal conditions, catalytic methods can facilitate this process under milder conditions. The mechanism typically involves the formation of an enol or enolate intermediate, which then undergoes protonation and tautomerization to the ketone product, with the catalyst facilitating the proton transfer steps and lowering the activation energy for the decarboxylation.

Derivatization Strategies for Enhancing Synthetic Utility

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its β-keto ester functionality. Strategic derivatization of this compound allows for the introduction of new functional groups and the construction of more complex molecular architectures. Key strategies to enhance its synthetic utility include hydrolysis followed by decarboxylation, reduction of the ketone carbonyl, alkylation at the active methylene position, and transesterification. These transformations convert the initial scaffold into a variety of valuable chemical intermediates.

Hydrolysis and Decarboxylation

A fundamental transformation of this compound involves its hydrolysis and subsequent decarboxylation, a classic reaction pathway for β-keto esters. smolecule.comchegg.com The process typically occurs in two steps. First, under either acidic or basic conditions, the ethyl ester group is hydrolyzed to a carboxylic acid, yielding 2-acetylheptanoic acid and ethanol (B145695). smolecule.com This intermediate, a β-keto acid, is thermally unstable and readily loses carbon dioxide upon heating to produce a ketone.

This sequence provides a reliable method for the synthesis of specific ketones. In the case of this compound, the final product of hydrolysis and decarboxylation is heptan-2-one. dtic.mil Research has demonstrated that this decarboxylation can be achieved effectively by refluxing with potassium hydroxide (B78521) in aqueous methanol. dtic.mil This strategy effectively utilizes the this compound framework to generate a seven-carbon ketone, which can be a valuable intermediate in other synthetic routes.

Reduction of the Carbonyl Group

Selective reduction of the acetyl carbonyl group, while leaving the ester functionality intact, introduces a hydroxyl group and creates a new chiral center, significantly expanding the synthetic potential of the molecule. A documented method for this transformation is the catalytic hydrogenation of this compound. google.com

In a specific example, a solution of this compound in ethanol was treated with a nickel-on-kieselguhr catalyst in an autoclave under high-pressure hydrogen gas (1450 p.s.i.g.) and heated for two hours. google.com This procedure resulted in the selective reduction of the ketone, affording ethyl 2-(1-hydroxyethyl)heptanoate in a high yield of 94%. google.com The resulting hydroxy ester is a valuable derivative, as the newly formed secondary alcohol can participate in a range of further reactions, such as dehydration to form unsaturated esters. google.com

Alkylation at the α-Carbon

The α-carbon of this compound (the carbon atom situated between the two carbonyl groups) is particularly acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate can then be reacted with various electrophiles, most commonly alkyl halides, in a reaction known as C-alkylation. This strategy allows for the direct introduction of alkyl substituents at the C2 position.

For instance, research has shown that this compound can be effectively alkylated. dtic.mil In one procedure, the compound is treated with potassium metal in dry 2-methyl-2-butanol (B152257) to generate the potassium enolate, which is then reacted with methyl iodide. dtic.mil This specific sequence yields ethyl 2-acetyl-2-methylheptanoate, demonstrating the successful addition of a methyl group to the central carbon. dtic.mil This derivatization is a powerful tool for building molecular complexity and creating precursors for more elaborate structures, such as substituted resorcinols. dtic.mil

Transesterification

As an ester, this compound can undergo transesterification, a process in which its ethyl group is exchanged with the alkyl group of another alcohol. smolecule.com This reaction is typically catalyzed by either an acid or a base. The reaction allows for the synthesis of different esters of 2-acetylheptanoic acid, which can be useful for modifying properties like solubility or for preparing specific derivatives required in subsequent synthetic steps. smolecule.com

Data Tables

Table 1: Summary of Derivatization Strategies for this compound

| Derivatization Strategy | Reagents/Conditions | Resulting Derivative | Synthetic Utility | Reference(s) |

| Hydrolysis & Decarboxylation | 1. Base (e.g., KOH) or Acid 2. Heat | Heptan-2-one | Synthesis of ketones | smolecule.com, dtic.mil, chegg.com |

| Reduction | H₂, Nickel-on-kieselguhr catalyst, Ethanol, Heat, High Pressure | Ethyl 2-(1-hydroxyethyl)heptanoate | Introduction of a hydroxyl group for further functionalization | google.com |

| α-Alkylation | 1. Base (e.g., Potassium in 2-methyl-2-butanol) 2. Alkyl Halide (e.g., Methyl Iodide) | Ethyl 2-acetyl-2-methylheptanoate | Introduction of alkyl substituents to build molecular complexity | dtic.mil |

| Transesterification | Alcohol (R-OH), Acid or Base catalyst | New Ester (R-OOC-CH(COCH₃)(C₅H₁₁)) | Synthesis of various esters of 2-acetylheptanoic acid | smolecule.com |

Biological and Bioactivity Research of Ethyl 2 Acetylheptanoate

Investigation of Molecular Interactions within Biological Systems

The way Ethyl 2-acetylheptanoate interacts with biological molecules is a key area of research to understand its potential effects. This includes its interactions with enzymes and cellular receptors.

Enzyme Modulation and Inhibition Studies

The ester functional group in this compound is a primary site for enzymatic interaction. It is known that the ester group can be hydrolyzed by enzymes, particularly lipases, to produce the corresponding heptanoic acid and ethanol (B145695). This enzymatic transformation is a form of modulation, where the compound is altered by the enzyme, which can, in turn, influence biochemical pathways.

While specific enzyme inhibition studies directly targeting this compound are not extensively documented in publicly available research, the study of related compounds provides some insight. The inhibition of enzymes is a critical mechanism for many bioactive compounds. nih.govnrfhh.com For instance, various ester compounds have been investigated for their ability to inhibit enzymes involved in different biological processes. uludag.edu.tr The potential for this compound to act as an enzyme inhibitor would depend on its ability to bind to the active site of an enzyme, a process influenced by its molecular structure.

Receptor Binding and Activation Mechanisms

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology and toxicology. For a compound to activate or block a receptor, it must have a specific three-dimensional shape and chemical properties that allow it to bind to the receptor's binding site.

Potential Biological Activities

Preliminary research and the chemical nature of this compound suggest it may possess certain biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Properties and Structure-Activity Relationships

The antimicrobial properties of fatty acids and their esters have been a subject of interest for some time. researchgate.net Research has shown that medium-chain fatty acid ethyl esters can exhibit antimicrobial effects, particularly against certain yeasts like Malassezia. nih.gov The mechanism often involves the enzymatic hydrolysis of the ester by microbial enzymes, releasing the free fatty acid, which is the active antimicrobial agent. nih.gov

The structure of an ester plays a crucial role in its antimicrobial efficacy. Key factors influencing the structure-activity relationship include:

Chain Length: The length of the fatty acid chain can impact the compound's ability to disrupt microbial cell membranes. nih.gov

Ester Group: The presence of the ethyl ester group can affect the compound's solubility and its ability to be hydrolyzed by microbial enzymes. nih.gov

Degree of Unsaturation: The presence of double bonds in the fatty acid chain can also influence antimicrobial activity. researchgate.net

Antioxidant Potential and Mechanism of Action

The potential mechanism of action for the antioxidant activity of such compounds could involve the donation of a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. The presence of the acetyl group might also influence its reactivity and antioxidant capacity. Further studies, such as DPPH radical scavenging assays, would be necessary to quantify the intrinsic antioxidant potential of pure this compound. semanticscholar.org

Role in Interspecies Communication and Ecological Chemistry

The chemical world of communication between different species, known as ecological chemistry, is vast and complex. eolss.net Plants, for instance, produce a diverse array of chemical compounds to interact with their environment, including attracting pollinators and defending against herbivores and pathogens. vt.edu These chemical signals are often volatile compounds that can travel through the air.

While there is no direct evidence in the reviewed literature to suggest that this compound plays a specific role as a semiochemical (a chemical involved in communication), its structural relatives, other volatile esters, are known to be involved in such interactions. For example, various esters contribute to the scent of fruits, which can attract seed-dispersing animals. google.com Given that related compounds like Ethyl 2-acetylhexanoate and Ethyl 2-acetyloctanoate are used as flavoring and fragrance agents, it is conceivable that this compound could have similar properties and potentially play a role in plant-animal or plant-insect interactions. nih.govnih.gov However, dedicated research in chemical ecology is required to establish any such role.

In Vitro Bioactivity Assays and Cellular Response Studies of this compound

Currently, there is a notable lack of specific in vitro bioactivity and cellular response studies focused exclusively on the isolated compound, this compound. The available scientific literature primarily identifies this compound as one of many constituents within complex plant extracts. While these extracts have demonstrated various biological activities in laboratory assays, the specific contribution of this compound to these effects has not been individually determined.

For instance, this compound has been identified as a component in the resin of Pistacia lentiscus L. var. Chia. mdpi.comuniupo.it Research on fractions of this resin has shown antioxidant and neuroprotective effects in human neuroblastoma SH-SY5Y cells. mdpi.comuniupo.it The studies investigated the ability of the resin fractions to counteract hydrogen peroxide-induced reduction in cell viability, decrease reactive oxygen species (ROS) production, and prevent the depolarization of mitochondrial membranes. mdpi.comuniupo.it However, the bioactivity is attributed to the entire fraction, which contains a multitude of compounds, and not to this compound in isolation. mdpi.comuniupo.it

Similarly, this compound has been detected in an ethanolic extract of Moquiniastrum polymorphum subsp. polymorphum. This extract was found to inhibit the proliferation of GRX cells, an activated hepatic stellate cell line. pucrs.br Another study identified this compound in the methanolic extract of Tupistra chinensis rhizomes, which was investigated for its potential anti-cancer properties. medwinpublishers.com In these cases as well, the research focused on the effects of the total extract, and the specific activities of this compound were not assayed independently. pucrs.brmedwinpublishers.com

Detailed Research Findings

Due to the absence of studies on the isolated compound, there are no specific research findings, such as IC₅₀ values or detailed cellular responses, to report for this compound. The potential biological activities, such as anti-inflammatory or antioxidant effects, can only be inferred from its presence in bioactive plant extracts, but this does not meet the standard of direct scientific evidence for the compound itself.

Data Tables

As no specific in vitro bioactivity data for this compound is available in the reviewed scientific literature, a data table cannot be generated.

Synthesis and Characterization of Ethyl 2 Acetylheptanoate Derivatives and Analogues

Design Principles for Structural Modification

The design of derivatives and analogues of ethyl 2-acetylheptanoate is guided by fundamental principles of organic synthesis and medicinal chemistry. The core structure allows for modifications at several key positions: the ketone carbonyl, the ester group, and the α-carbon.

Key design strategies include:

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired biological activity or modifying physicochemical parameters. For instance, designing β-keto ester analogues based on the structure of bacterial autoinducers like N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL) has been proposed as a strategy for developing compounds with antibacterial activity. nih.govmdpi.com

Functional Group Interconversion: The ketone and ester functionalities are prime targets for conversion into other groups to alter reactivity and biological profile. The ketone can be reduced to a secondary alcohol, converted to an imine or oxime, or used in condensation reactions. vulcanchem.comacs.org The ester can be hydrolyzed to a carboxylic acid or undergo transesterification with different alcohols. rsc.orgsmolecule.com

Modulation of Steric and Electronic Effects: Introducing bulky substituents or electron-withdrawing/donating groups can significantly alter the molecule's reactivity and its ability to interact with biological targets. For example, the introduction of fluorine atoms can make the carbonyl carbon more susceptible to nucleophilic attack. nih.gov Similarly, the rigidity of the substrate, such as in cyclic β-keto esters, can lead to higher enantioselectivity in asymmetric reactions compared to more flexible acyclic esters. mdpi.com

Homologation: Altering the length of the alkyl chain (the pentyl group in this compound) is a common strategy to study structure-activity relationships and modify properties like hydrophobicity. nih.gov

These principles allow for the systematic development of new molecules based on the this compound template for various applications, including as potential enzyme inhibitors or antimicrobial agents. nih.govnih.gov

Homologous Series Studies: Impact of Alkyl Chain Length on Reactivity and Properties

Studying the homologous series of ethyl 2-acetylalkanoates provides insight into how the length of the C-5 alkyl chain influences the compound's characteristics. By comparing this compound (C5 side chain) with its shorter and longer homologues, such as ethyl 2-acetylhexanoate (C4 side chain) and ethyl 2-acetyloctanoate (C6 side chain), clear trends in reactivity and properties can be observed.

Generally, β-keto esters are valuable synthetic precursors due to their dual functionality. mdpi.com The reactivity can be influenced by the steric bulk of the alkyl chain. In transesterification reactions, an increase in the chain length of the β-keto ester can sometimes lead to longer reaction times and lower yields. rsc.org Furthermore, studies on the decarboxylation kinetics of related β-keto acids have shown that the reactivity correlates with the increasing length of the C-C bond at the α-position, which is influenced by the presence and size of alkyl groups. acs.org

The table below outlines some properties of this compound and its close homologues, which are used as flavoring agents.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | JECFA Number | Notes |

|---|---|---|---|---|

| Ethyl 2-acetylhexanoate | C10H18O3 | 186.25 | 1953 | Used as a flavoring agent with a fruity profile. nih.gov |

| This compound | C11H20O3 | 200.28 | - | Identified in natural products like Pistacia lentiscus resin. mdpi.comuniupo.it |

| Ethyl 2-acetyloctanoate | C12H22O3 | 214.30 | 1958 | Used as a flavoring agent; described as having a fruity, jasmine, and herbal aroma. who.intnih.gov |

Introduction of Diverse Functional Groups

The this compound structure is amenable to the introduction of a wide array of functional groups, which significantly expands its synthetic utility and potential applications. msu.edu The active methylene (B1212753) group, flanked by two carbonyls, is a key site for derivatization, alongside the ketone and ester moieties.

Methodological Advancements and Quality Control in Ethyl 2 Acetylheptanoate Research

Optimization of Reaction Conditions for Improved Yields and Selectivity

The synthesis of Ethyl 2-acetylheptanoate, commonly achieved through the alkylation of ethyl acetoacetate (B1235776) with a suitable butyl halide, is highly dependent on the chosen reaction conditions. Optimization of these parameters is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing the formation of impurities.

Solvent Selection Effects on Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency of the alkylation reaction used to produce this compound. Polar aprotic solvents are generally favored as they can effectively solvate the cation of the base used for deprotonation while leaving the enolate nucleophile relatively free to react.

Tetrahydrofuran (THF) : A commonly used solvent, THF provides a good medium for the reaction when using strong bases like sodium hydride (NaH). It is essential to use dry THF under an inert atmosphere, as moisture-sensitive reagents are involved.

Dimethylformamide (DMF) : Compared to other non-polar alternatives, polar aprotic solvents such as DMF have been shown to enhance the efficiency of alkylation reactions.

Biphasic Systems : Alternative protocols utilize phase-transfer catalysis (PTC) in a biphasic system, such as toluene (B28343) and water. This approach can simplify the purification process through extraction and distillation.

Catalyst Screening and Ligand Design for Enhanced Kinetics

The kinetics of this compound synthesis are significantly influenced by the catalytic system employed. This includes the choice of base for deprotonation in traditional synthesis and the use of more advanced catalytic methods.

Traditional Bases : Strong bases like sodium hydride (NaH) and weaker bases such as potassium carbonate (K₂CO₃) are tested to improve the kinetics of the nucleophilic substitution. NaH, often used as a 60% dispersion in mineral oil, effectively generates the required enolate intermediate from ethyl acetoacetate. This classical method can achieve moderate yields of 65–70%.

Phase-Transfer Catalysis (PTC) : A notable alternative involves using a phase-transfer catalyst, such as benzyltriethylammonium chloride. In one protocol, this method, conducted in a toluene/water system with n-butyl bromide at 60°C, yielded the product with 60–65% efficiency after a six-hour reaction.

Enzymatic Catalysis : Biocatalytic methods using lipases have been investigated for the synthesis of this compound. smolecule.com These enzymatic approaches are valued for being more environmentally friendly and operating under milder reaction conditions. smolecule.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Base | Solvent System | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Classical Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 65-70% | Reproducible, suitable for lab scale. |

| Phase-Transfer Catalysis | Benzyltriethylammonium chloride | Toluene/Water | 60-65% | Simplified purification. |

| Biocatalysis | Lipase | Not specified | Varies | Environmentally friendly, mild conditions. smolecule.com |

Strategies for Mitigating Batch-to-Batch Variability

Ensuring consistency across different production batches is a critical challenge in chemical synthesis. For this compound, mitigating variability is essential for reliable application in research and industry.

Quality-by-Design (QbD) Principles in Synthesis

Quality-by-Design (QbD) is a systematic approach to development that emphasizes proactive quality assurance by designing robust processes based on sound science and risk management. nih.gov As defined by the ICH Q8(R2) guideline, it begins with predefined objectives rather than relying solely on end-product testing. nih.gov

The implementation of QbD in the synthesis of this compound would involve:

Defining a Quality Target Product Profile (QTPP) : This includes identifying the critical quality attributes (CQAs) of the final product, such as purity, impurity profile, and yield.

Identifying Critical Process Parameters (CPPs) : These are process variables (e.g., temperature, reaction time, reagent concentration) that can impact the CQAs.

Establishing a Design Space : Through methodologies like Design of Experiments (DoE), a multidimensional space is defined where variations in CPPs will not negatively affect the product's quality. nih.govnih.gov

Implementing a Control Strategy : This involves process monitoring, often using Process Analytical Technology (PAT), to ensure the process remains within the established design space. nih.gov

By systematically understanding the relationship between process inputs and product quality, QbD helps reduce batch failures and enhance process robustness. nih.gov

Table 2: Key Concepts in a Quality-by-Design (QbD) Approach

| QbD Concept | Description | Application to this compound Synthesis |

|---|---|---|

| Quality Target Product Profile (QTPP) | A prospective summary of the quality characteristics of a drug product that ideally will be achieved. nih.gov | Defining target purity (e.g., >99%), yield, and specific impurity limits. |

| Critical Quality Attributes (CQAs) | A physical, chemical, biological or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov | Assay, identity, levels of residual solvents or starting materials. |

| Critical Process Parameters (CPPs) | A process parameter whose variability has an impact on a critical quality attribute and therefore should be monitored or controlled to ensure the process produces the desired quality. | Reaction temperature, catalyst loading, addition rate of reagents. |

| Design Space | The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov | Defining the temperature and time ranges that consistently produce high-purity this compound. |

Use of Certified Reference Standards for Reproducibility

Certified Reference Materials (CRMs) are fundamental to achieving reproducibility in chemical analysis and quality control. sigmaaldrich.com A CRM for this compound would be a highly characterized and purified sample of the compound, produced and certified under internationally recognized standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The use of a CRM is crucial for:

Instrument Calibration : Ensuring analytical instruments like gas chromatographs (GC) or high-performance liquid chromatographs (HPLC) provide accurate quantitative results.

Method Validation : Verifying the accuracy and precision of analytical methods used to assess the purity and concentration of newly synthesized batches.

Quality Control : Serving as a benchmark against which production batches are compared, ensuring they meet the required quality specifications.

Each CRM is accompanied by a Certificate of Analysis, which details its certified property values, uncertainty, and traceability, providing a reliable basis for comparison and ensuring consistency across different laboratories and production sites. sigmaaldrich.com

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a chemical transformation. While specific isotopic labeling studies for this compound are not prominently documented, the methodology is directly applicable to understanding its synthesis.

In the context of the alkylation of ethyl acetoacetate to form this compound, isotopic labeling could be employed in several ways:

Carbon-13 (¹³C) Labeling : Using ¹³C-labeled n-butyl bromide would allow researchers to track the exact position of the butyl group's attachment to the ethyl acetoacetate backbone via techniques like ¹³C-NMR or mass spectrometry. This would definitively confirm the C-alkylation pathway over potential O-alkylation side reactions.

Deuterium (B1214612) (²H) Labeling : Introducing deuterium atoms at specific positions on the starting materials could help investigate the stereochemistry of the reaction or probe the nature of the enolate intermediate.

Oxygen-18 (¹⁸O) Labeling : Labeling the carbonyl or ester oxygen atoms of ethyl acetoacetate with ¹⁸O could provide insights into the mechanism of ester hydrolysis or transesterification side reactions that might occur under certain conditions.

By following the isotopic label in the final product and any byproducts, a detailed, step-by-step map of the reaction mechanism can be constructed, leading to a more fundamental understanding of the synthesis and enabling further optimization.

Future Research Directions and Emerging Trends for Ethyl 2 Acetylheptanoate

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes is a cornerstone of expanding the applications of Ethyl 2-acetylheptanoate. While traditional methods like Fischer-Speier esterification are well-established, research is shifting towards more sophisticated and controlled pathways.

One established method is the acetoacetic ester synthesis, where ethyl acetoacetate (B1235776) is alkylated. Another common approach is the direct esterification of heptanoic acid and ethanol (B145695) using an acid catalyst. However, future explorations are focused on improving yield, reducing reaction times, and minimizing byproducts.

Biocatalytic methods, particularly those using enzymes like lipases, represent a significant area of novel development. smolecule.com These enzymatic reactions offer high selectivity under mild conditions. Research is ongoing to discover and engineer more robust enzymes that can operate in non-conventional media, potentially leading to solvent-free synthesis processes.

A comparison of existing methods highlights the trade-offs that novel pathways aim to address:

| Synthesis Method | Typical Yield (%) | Reaction Time | Environmental Impact | Complexity |

| Conventional Organic Synthesis | up to 85% | 4-6 hours | Moderate | Moderate |

| Acetoacetic Ester Synthesis | up to 90% | Several hours | Moderate | High |

| Biocatalytic Methods | 70-80% | Hours | Low | Low |

This table provides a comparative analysis of different preparation methods for this compound.

Development of Advanced Catalytic Systems

Catalysis is central to the synthesis of this compound, and advancements in this area are critical for improving efficiency and sustainability. Traditional synthesis often relies on homogeneous acid catalysts like sulfuric acid. The future lies in the development of heterogeneous and reusable catalysts.

Advanced catalytic systems being explored include:

Immobilized Enzymes: Lipases immobilized on solid supports offer the benefits of enzymatic catalysis—mild conditions and high selectivity—with the added advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles. Research focuses on finding optimal support materials and immobilization techniques to enhance enzyme stability and activity.

Solid Acid Catalysts: Materials like zeolites, ion-exchange resins, and functionalized silicas are being investigated as replacements for liquid acids. These solid catalysts reduce corrosion issues, simplify product purification, and are often more environmentally friendly.

Nanocatalysts: The use of catalytically active nanoparticles is an emerging trend. Their high surface-area-to-volume ratio can lead to significantly enhanced reaction rates. Research is aimed at developing stable and recoverable nanocatalysts for esterification reactions.

The goal of developing these advanced systems is to create processes that are not only more efficient but also align with the principles of green chemistry.

Expansion of Biological and Therapeutic Applications

While primarily known as a flavoring agent, recent findings suggest that this compound may possess biological activities worthy of further investigation. smolecule.com Its role as a chemical intermediate in the synthesis of pharmaceuticals hints at a bioactive scaffold. smolecule.com

A significant recent development was the identification of this compound as a straight-chain fatty acid derivative in the resin of Pistacia lentiscus L. var. Chia. mdpi.com In this study, fractions containing this compound were investigated for their protective effects against hydrogen peroxide-induced oxidative stress in human neuroblastoma SH-SY5Y cells. mdpi.com The research explored the potential of these fractions to maintain mitochondrial functionality under oxidative stress conditions. mdpi.com

This discovery opens up new avenues for research into the therapeutic potential of this compound, particularly in the context of neuroprotective agents and antioxidants. Future studies will likely focus on:

Isolating the pure compound and confirming its specific contribution to the observed biological effects.

Investigating its mechanism of action at the molecular level, including potential interactions with enzymes and cellular signaling pathways.

Synthesizing and testing derivatives of this compound to establish structure-activity relationships (SAR) for enhanced therapeutic efficacy.

These explorations could reposition this compound from a simple additive to a valuable lead compound in drug discovery programs.

Integration with Green Chemistry Principles for Sustainable Production

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The production of this compound is a candidate for such integration, moving towards more sustainable practices.

Key areas for integrating green chemistry include:

Atom Economy: Designing synthetic routes, such as addition reactions, that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the production of precursors like heptanoic acid and ethanol from biomass sources rather than petrochemicals.

Benign Solvents and Conditions: As seen with biocatalytic methods, using water as a solvent or running reactions under solvent-free conditions at ambient temperature and pressure significantly reduces energy consumption and environmental impact.

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic systems, especially reusable heterogeneous or biocatalysts, is a core principle of green chemistry that reduces waste and improves efficiency.

Enzymatic synthesis using lipases is a prime example of a green chemistry approach, offering low energy requirements and reduced byproduct formation, making it an attractive method for industrial-scale production.

Advanced Characterization Techniques and Data Science Integration

The complete understanding of a chemical compound relies on sophisticated analytical techniques and the ability to interpret the complex data they generate. For this compound, standard characterization is performed using methods like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). nist.gov

Emerging trends focus on coupling these techniques with advanced computational tools. Data science and cheminformatics are transforming chemical research by enabling predictive modeling and deeper analysis of structural and property data. datasciencesociety.netudemy.com For instance, properties like the collision cross-section (CCS), which is relevant for ion mobility-mass spectrometry, can be predicted using computational models. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.14853 | 148.6 |

| [M+Na]+ | 223.13047 | 153.8 |

| [M-H]- | 199.13397 | 148.4 |

| [M+NH4]+ | 218.17507 | 167.9 |

| [M+K]+ | 239.10441 | 153.9 |

Data calculated using CCSbase and sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio. uni.lu

The integration of data science offers several future research directions:

Predictive Modeling: Using machine learning algorithms to predict the physicochemical properties, biological activity, and potential applications of novel derivatives of this compound before they are synthesized, accelerating the discovery process. solubilityofthings.com

High-Throughput Screening Analysis: Applying data analysis techniques to interpret the large datasets generated from high-throughput screening of the compound's biological activity, helping to identify patterns and lead candidates. solubilityofthings.com

Spectroscopic Data Interpretation: Employing AI and machine learning to analyze complex spectral data from NMR or MS, potentially identifying subtle structural features or impurities that might be missed by manual analysis.

This synergy between advanced analytical hardware and sophisticated data analysis software is essential for unlocking a deeper understanding of this compound and guiding future research. datasciencesociety.net

Q & A

Q. What are the established synthetic routes for ethyl 2-acetylheptanoate, and how do reaction conditions influence yield and purity?

this compound (CAS 24317-94-0) is typically synthesized via esterification or transesterification. Key variables include catalyst choice (e.g., acid vs. enzymatic), solvent polarity, and temperature. For instance, acid-catalyzed esterification under reflux conditions (e.g., sulfuric acid in ethanol) may yield 60–75% product, but side reactions like keto-enol tautomerism require controlled pH . Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm structure and assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- ¹H NMR : Focus on the ester carbonyl (δ 4.1–4.3 ppm for –OCH₂CH₃) and acetyl proton (δ 2.1–2.3 ppm). Overlapping signals from heptanoate chain protons may require decoupling or 2D NMR (e.g., COSY) .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹). Baseline drift due to moisture can obscure peaks; use anhydrous KBr pellets .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 214. Fragmentation patterns (e.g., loss of –OCH₂CH₃) must align with synthetic pathways to rule out byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms and stability of this compound under varying conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states in esterification, predicting activation energies and solvent effects. For stability studies, molecular dynamics simulations under thermal stress (e.g., 298–373 K) identify degradation pathways, such as hydrolysis or keto-enol shifts. Validate computational results with experimental Arrhenius plots and kinetic isotope effects .

Q. What methodologies resolve contradictions in published data on the compound’s physicochemical properties (e.g., solubility, logP)?

- Systematic Replication : Reproduce experiments using identical reagents and equipment (e.g., HPLC-grade solvents, calibrated polarimeters).

- Error Analysis : Quantify uncertainties via triplicate measurements and statistical tests (e.g., Student’s t-test for logP discrepancies).

- Meta-Analysis : Compare datasets across journals, prioritizing studies with detailed protocols and peer-reviewed validation .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic or environmental degradation pathways of this compound?

- Synthesis : Incorporate ¹³C at the acetyl group via labeled acetic anhydride.

- Tracer Studies : Use LC-MS/MS to monitor labeled metabolites in biodegradation assays (e.g., soil or microbial cultures).

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Methodological and Ethical Considerations

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

- Safety Data : Refer to SDS guidelines (e.g., P210: avoid ignition sources; P201: pre-lab briefings). Use fume hoods for volatile intermediates .

- Ethical Compliance : Document waste disposal per EPA regulations (e.g., halogenated waste codes) and obtain IRB approval for studies involving biological systems .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

- Variable Selection : Systematically modify substituents (e.g., alkyl chain length, acetyl position) while holding reaction conditions constant.

- High-Throughput Screening : Use robotic platforms to assay biological activity (e.g., enzyme inhibition) across derivatives.

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, molar refractivity) with activity .

Data Presentation and Reproducibility

Q. What best practices ensure reproducibility in reporting synthetic and analytical data for this compound?

- Detailed Protocols : Specify catalyst loading (mol%), reaction time (±5%), and purification methods (e.g., column chromatography Rf values).

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like ChemRxiv or Zenodo.

- Negative Results : Report failed experiments (e.g., polymerization under basic conditions) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。